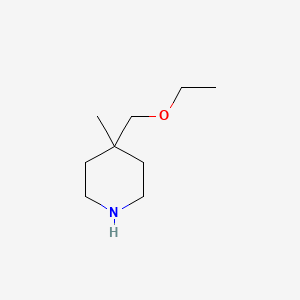

4-(Ethoxymethyl)-4-methylpiperidine

Description

Overview of Piperidine (B6355638) Derivatives in Chemical Sciences

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone structural motif in chemical and pharmaceutical sciences. mdpi.com Its derivatives are not only prevalent in a vast array of natural products, particularly alkaloids, but also form the core of numerous synthetic pharmaceuticals and agrochemicals. The inherent three-dimensionality, conformational flexibility, and basic nitrogen atom of the piperidine scaffold allow it to engage in specific and potent interactions with biological targets. dtic.mil

Substituted piperidines are compounds where one or more hydrogen atoms on the piperidine ring have been replaced by other functional groups. These substitutions can dramatically alter the molecule's physical, chemical, and biological properties, including its polarity, basicity, and spatial arrangement. This versatility makes the piperidine framework a highly privileged scaffold in medicinal chemistry, enabling the development of compounds with a wide spectrum of therapeutic activities. mdpi.com

Historical Context of Piperidine Synthesis Methodologies

The history of piperidine synthesis is rich and has evolved significantly over more than a century. Early methods often relied on the reduction of pyridine (B92270) precursors. The catalytic hydrogenation of pyridine, a method still used industrially, was a foundational approach. dtic.mil Chemical reduction methods, such as using sodium in ethanol (B145695) (a modified Birch reduction), also played a crucial role in early syntheses.

Another classic approach is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that builds the piperidone ring, which can then be further reduced to the corresponding piperidine. dtic.mil This method involves the condensation of an aldehyde with a β-keto ester and an amine. Over the years, numerous other strategies have been developed, including intramolecular cyclizations of appropriately functionalized acyclic amines, such as 5-aminoalkanols or haloamines. dtic.mil The Dieckmann condensation, for instance, has been effectively used for the ring closure to form piperidone intermediates from diesters. dtic.mil These foundational methods paved the way for the more sophisticated and stereoselective strategies used today.

Contemporary Relevance of Substituted Piperidines in Research

In modern chemical research, the focus has shifted towards developing highly efficient, stereoselective, and cost-effective methods for synthesizing complex substituted piperidines. mdpi.com The demand for enantiomerically pure piperidine derivatives is particularly high in the pharmaceutical industry, where a specific stereoisomer often accounts for the desired therapeutic activity.

Recent advances include:

Asymmetric Hydrogenation: The use of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, allows for the highly enantioselective hydrogenation of substituted pyridines and their derivatives to yield chiral piperidines. mdpi.com

Aza-Diels-Alder Reactions: Cycloaddition reactions provide a powerful tool for constructing the piperidine ring with good control over stereochemistry.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of piperidine derivatives from acyclic diene precursors.

Multicomponent Reactions (MCRs): Modern variations of classic MCRs are continually being developed to create molecular diversity and build complex piperidine structures in a single step. google.com

The application of these derivatives is vast, with piperidine-containing compounds being investigated and used as analgesics, antipsychotics, antihistamines, and anticancer agents. mdpi.comnih.gov The study of 4,4-disubstituted piperidines, in particular, has been a fertile ground for discovering compounds with potent analgesic properties, often related to the fentanyl family of drugs. nih.govacs.org

Rationale for Comprehensive Investigation of 4-(Ethoxymethyl)-4-methylpiperidine

While extensive research on this compound is not widely documented in publicly available literature, a strong rationale for its investigation can be constructed based on established principles of medicinal and synthetic chemistry. The interest in this specific molecule stems from its unique 4,4-disubstituted pattern, which combines a small alkyl group (methyl) and a functionalized alkyl group (ethoxymethyl).

Structural and Physicochemical Interest: The 4,4-disubstitution pattern prevents epimerization at the C4 position and introduces a quaternary center, which can have significant implications for the molecule's conformational behavior and binding to biological targets. The presence of both a non-polar methyl group and a more polar ethoxymethyl group creates an interesting amphipathic character at this position. The ether linkage in the ethoxymethyl side chain can act as a hydrogen bond acceptor, potentially influencing solubility and target engagement.

Synthetic Accessibility: A plausible synthetic route to this compound could be envisioned starting from a protected 4-piperidone (B1582916). A general strategy might involve:

Alkylation of a suitable 4-piperidone derivative (e.g., N-benzyl-4-piperidone) at the C4 position with a methyl group via Grignard reaction or other nucleophilic addition, followed by oxidation to re-form the piperidone.

A subsequent nucleophilic addition of an ethoxymethylating agent (e.g., from ethoxymethylmagnesium chloride).

Reduction of the resulting tertiary alcohol to the corresponding methylene (B1212753) group is not straightforward. A more likely route involves creating the 4-methyl-4-hydroxymethylpiperidine intermediate, followed by etherification. For instance, starting with a protected 4-cyano-4-methylpiperidine, reduction of the nitrile to a primary alcohol, followed by Williamson ether synthesis with an ethyl halide, would yield the target structure after deprotection.

This synthetic tractability makes it an accessible target for exploratory chemical synthesis and biological screening programs.

Potential Applications: Given that 4,4-disubstituted piperidines have shown significant activity as potent analgesics, this compound represents a novel, unexplored scaffold within this chemical space. acs.org The specific combination of substituents could modulate the pharmacokinetic and pharmacodynamic properties compared to existing analogues. The ether functionality might alter metabolic stability or receptor binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies in the development of new central nervous system agents.

Data Tables

Due to the limited availability of experimental data for this compound, the following table provides physicochemical properties for the related, well-documented compound 4-Methylpiperidine . This data serves as a reference point for estimating the properties of the target compound.

Table 1: Physicochemical Properties of 4-Methylpiperidine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | sigmaaldrich.com |

| Molecular Weight | 99.17 g/mol | sigmaaldrich.com |

| Boiling Point | 124 °C (lit.) | sigmaaldrich.com |

| Density | 0.838 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.446 (lit.) | sigmaaldrich.com |

| CAS Number | 626-58-4 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(ethoxymethyl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-11-8-9(2)4-6-10-7-5-9/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSGBEVATDKNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxymethyl 4 Methylpiperidine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(Ethoxymethyl)-4-methylpiperidine suggests several logical disconnections. The primary disconnection would be at the C-N bonds of the piperidine (B6355638) ring, leading back to a linear amino alcohol or related precursors. Another key disconnection is at the C4 position, breaking the C-C and C-O bonds of the methyl and ethoxymethyl substituents, respectively. This points towards a precursor such as a 4-piperidone (B1582916) derivative.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the ethoxymethyl group: This leads back to a 4-hydroxymethyl-4-methylpiperidine intermediate. The ethoxy group can be introduced via a Williamson ether synthesis.

Disconnection of the hydroxymethyl group: This suggests a precursor like 4-methylpiperidine-4-carboxylic acid or its ester, which can be reduced to the corresponding alcohol.

Disconnection of the piperidine ring: This can be approached in several ways:

Reductive amination: This would involve a 1,5-dicarbonyl compound or a functionalized ketone that can cyclize with an amine.

Cyclization: This could involve intramolecular reactions of haloamines or other suitably functionalized linear precursors. nih.gov

From a pre-formed ring: Starting from a substituted pyridine (B92270), such as 4-methylpyridine (B42270), which can be functionalized and then reduced. chemicalbook.com

Classical Synthetic Routes to Substituted Piperidines

The synthesis of substituted piperidines has a rich history, with several classical methods remaining relevant in contemporary organic synthesis.

Reductive Amination Approaches to Piperidine Rings

Reductive amination is a powerful and widely used method for the construction of piperidine rings. This approach typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in situ reduction of the resulting imine or enamine. For the synthesis of a 4,4-disubstituted piperidine, a γ-amino ketone or a related precursor can undergo intramolecular reductive amination.

An alternative intermolecular approach involves the reaction of a primary amine with two molecules of an α,β-unsaturated carbonyl compound, followed by cyclization and reduction. dtic.mil A pertinent example is the synthesis of 4-piperidones through the addition of a primary amine to two moles of an alkyl acrylate (B77674), followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil These 4-piperidone intermediates are invaluable for the synthesis of 4,4-disubstituted piperidines. dtic.milyoutube.com

The Borch reduction, utilizing sodium cyanoborohydride, is a classic method for reductive amination. However, concerns over the toxicity of cyanide have led to the use of alternative reducing agents like borane-pyridine complex (BAP), which has been shown to be effective in the reductive amination of secondary amines, including piperidines, with various aldehydes. tandfonline.com

Cyclization Reactions for Piperidine Core Formation

Intramolecular cyclization is a cornerstone in the synthesis of the piperidine core. A variety of substrates and reaction types have been employed to achieve this transformation. nih.gov

Aza-Prins Cyclization: The NbCl₅ mediated aza-Prins type cyclization of epoxides and homoallylic amines provides a route to 4-chloro-piperidine derivatives, which can be further functionalized. rasayanjournal.co.in

Carbonyl Ene and Prins Cyclizations: Intramolecular carbonyl ene reactions offer a method for ring closure to form two adjacent stereocenters with a high degree of stereocontrol. acs.org The cyclization of certain aldehydes can lead to either cis or trans 3,4-disubstituted piperidines depending on whether a Lewis or Brønsted acid catalyst is used. acs.org

Radical Cyclization: The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been explored for the synthesis of 2,4-disubstituted piperidines. organic-chemistry.org

From Diols: 1,5-Diols can be converted into bis-triflates and then cyclized with an amine, such as benzylamine, to form the piperidine ring. youtube.com

Functional Group Interconversions on Precursors

Once a substituted piperidine or a precursor like a piperidone is formed, functional group interconversions (FGIs) are crucial for arriving at the final target molecule. ub.edu For this compound, a key precursor would be a 4-substituted piperidone.

Protected 4-piperidones behave like typical ketones and can undergo various transformations. youtube.com For instance, they can be olefinated using phosphonates and strong bases. youtube.com Alkylation at the C4 position is also a common strategy. Protected piperidines with an activating group at position 4 can be lithiated and subsequently alkylated or arylated. youtube.com

The synthesis of 4,4-disubstituted piperidines has been reported, with some compounds showing significant analgesic properties. nih.gov These syntheses often involve the alkylation of a 4-substituted piperidine precursor.

Modern Asymmetric Synthesis Strategies for this compound

The development of asymmetric methods to control the stereochemistry of the piperidine ring and its substituents is a major focus of modern organic synthesis.

Enantioselective Catalytic Methods

Enantioselective catalysis provides an efficient route to chiral piperidine derivatives.

Rhodium-Catalyzed Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govorganic-chemistry.orgacs.org Subsequent reduction provides access to a variety of enantioenriched 3-piperidines. nih.govorganic-chemistry.orgacs.org While this method focuses on 3-substitution, it highlights the power of modern catalytic approaches.

[4+2] Cycloadditions: Zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes has been used to synthesize substituted piperidine scaffolds. thieme-connect.com Another approach involves the phosphine-catalyzed [4+2] annulation of imines with allenes to produce functionalized piperidines. acs.org

Copper-Catalyzed Cyclizative Aminoboration: An asymmetric copper-catalyzed cyclizative aminoboration of unsaturated amines has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net This method demonstrates excellent diastereoselective and enantioselective control. nih.govresearchgate.net

Gold-Catalyzed Cyclization: A one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been reported. nih.gov This modular approach offers a flexible and diastereoselective route to substituted piperidines. nih.gov

While a direct asymmetric synthesis of this compound is not explicitly detailed in the literature, the principles from these modern catalytic methods could be adapted. For instance, an enantioselective alkylation or the use of a chiral auxiliary on a 4-piperidone precursor could potentially establish a chiral center at the C4 position if desired.

Chiral Auxiliary and Chiral Pool Approaches

The synthesis of enantiomerically pure piperidines is of paramount importance, and chiral auxiliary and chiral pool approaches are foundational strategies to achieve this. These methods introduce stereochemical control from the outset of the synthesis.

A chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. For instance, L-proline and L-pipecolinic acid, with their inherent chirality, have served as precursors for various 2-substituted pyrrolidine (B122466) and piperidine alkaloids. guidechem.com A modular synthesis of trisubstituted chiral piperidines has been developed from the chiral pool starting material D-serine, demonstrating the power of this approach to build complex, polyfunctionalized piperidine frameworks. core.ac.uk

Chiral auxiliaries , such as Ellman's N-tert-butanesulfinamide, offer another robust method for asymmetric synthesis. These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective reaction, after which they are cleaved. A notable application is the condensation of an aldehyde with (R)-2-methylpropane-2-sulfinamide to form a chiral N-sulfinyl imine. Stereoselective allylation of this imine, followed by cyclization, can lead to the formation of chiral piperidines. core.ac.uk A highly diastereoselective continuous flow protocol using an N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed, providing rapid and scalable access to enantioenriched α-substituted piperidines with excellent yields and diastereomeric ratios. nih.gov

For a hypothetical chiral synthesis of a this compound analogue, one could envision using a chiral amine derived from the chiral pool in a multicomponent reaction or employing a chiral auxiliary to guide an asymmetric cyclization, thereby establishing a stereocenter with high fidelity.

Diastereoselective Control in Ring Formation

Achieving diastereoselective control is crucial when multiple stereocenters are formed during the creation of the piperidine ring. Various strategies have been developed to influence the spatial arrangement of substituents.

The aza-Prins cyclization is a powerful tool for constructing piperidine rings and can be rendered highly diastereoselective. It involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid, to form a 2,4-disubstituted piperidine. chemscene.com The stereochemical outcome (cis vs. trans) can often be controlled by the choice of catalyst and reaction conditions. For example, studies on the synthesis of 3,4-disubstituted piperidines have shown that Lewis acids like MeAlCl₂ at low temperatures can favor the kinetic cis product, which may isomerize to the thermodynamically more stable trans product upon warming. libretexts.org In contrast, using a Brønsted acid like concentrated HCl can yield the cis piperidines with high diastereoselectivity (>98:2 dr). libretexts.org

Another effective strategy for achieving diastereoselectivity involves controlling the sequence of bond-forming reactions. A method for the synthesis of 2,4-disubstituted piperidines demonstrated that both cis and trans diastereomers could be accessed selectively simply by altering the order of the synthetic steps. youtube.comacs.orgnih.gov This approach provides a versatile platform for creating diverse piperidine scaffolds with complete control over the relative stereochemistry.

The table below illustrates how different catalysts and conditions can influence diastereoselectivity in the synthesis of 3,4-disubstituted piperidines via carbonyl ene and Prins cyclizations of an aldehyde precursor. libretexts.org

| Entry | Catalyst (equiv) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | MeAlCl₂ (0.1) | -78 | 2 | >90 | 88:12 |

| 2 | SnCl₄ (0.1) | -78 | 2 | >90 | 88:12 |

| 3 | TiCl₄ (0.1) | -78 | 2 | >90 | 85:15 |

| 4 | MeAlCl₂ (1.0) | -78 | 2 | >90 | 88:12 |

| 5 | MeAlCl₂ (1.0) | 25 | 2 | >90 | 73:27 |

| 6 | MeAlCl₂ (1.0) | 60 | 18 | >90 | 7:93 |

| 7 | Conc. HCl | -78 | 0.5 | 92 | >98:2 |

Atom-Economical and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. Green chemistry principles, such as atom economy, the use of safer solvents, and catalytic processes, are increasingly integral to the synthesis of important chemical targets. libretexts.org

Multicomponent Reactions Incorporating the Piperidine Scaffold

Multicomponent reactions (MCRs) are a cornerstone of green and atom-economical synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. mdpi.com These reactions minimize waste by incorporating the majority of the atoms from the reactants into the final product.

The Ugi four-component reaction (U-4CR) is a prominent MCR used to generate α-aminoacyl amide derivatives. This methodology has been successfully applied to the synthesis of 1,4,4-trisubstituted piperidines. mdpi.com In a typical Ugi reaction, an N-substituted 4-piperidone, a primary amine, an isocyanide, and a carboxylic acid can be combined in a one-pot synthesis to rapidly generate a library of highly diverse piperidine scaffolds. mdpi.comwikipedia.org

Another powerful MCR approach for piperidine synthesis involves a four-component reaction that utilizes an intermolecular Diels-Alder reaction to form a piperidone scaffold, creating four stereogenic centers in the process. acs.org Similarly, highly functionalized piperidines can be assembled from β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction. researchgate.net These methods exemplify the efficiency of MCRs in building molecular complexity from simple precursors, a key principle of green chemistry.

Metal-Catalyzed Hydrogenation and Hydroamination Strategies

Metal-catalyzed hydrogenation is a fundamental and highly atom-economical method for synthesizing piperidines from the corresponding pyridine precursors. google.com This reaction involves the addition of hydrogen across the aromatic ring, typically using catalysts based on noble metals like ruthenium (Ru), rhodium (Rh), palladium (Pd), or platinum (Pt).

The synthesis of 4-methylpiperidine, a direct precursor to the title compound's core structure, is efficiently achieved by the hydrogenation of 4-methylpyridine (γ-picoline). bldpharm.com Studies have shown that catalysts like 5% Ru/C can achieve complete conversion of pyridine to piperidine with 100% selectivity under optimized conditions. nih.gov

The table below summarizes the performance of various supported noble metal catalysts in the hydrogenation of pyridine. nih.gov

| Catalyst | Conversion (%) | Selectivity to Piperidine (%) |

| 5% Ru/C | 100 | 100 |

| 5% Pd/C | 98.7 | 100 |

| 5% Pt/C | 91.5 | 100 |

| 5% Ir/C | 80.2 | 100 |

Conditions: 100 °C, 3.0 MPa H₂, 4h

A plausible, albeit multi-step, pathway to this compound could involve a classic ring-forming strategy such as the Dieckmann condensation . This intramolecular condensation of a diester in the presence of a base is a reliable method for forming cyclic β-keto esters, which are versatile intermediates for 4-piperidones. hmdb.ca A potential synthesis could start with the Michael addition of an amine (like ammonia (B1221849) or a protected amine) to two equivalents of an acrylate ester bearing the appropriate substituents, followed by a base-catalyzed Dieckmann cyclization to form the piperidone ring. Subsequent reduction of the ketone, introduction of the methyl group, and etherification would lead to the final product.

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods represent modern, green approaches to organic synthesis, often proceeding under mild conditions without the need for harsh reagents. nih.gov

Electrochemical synthesis can be used to generate piperidine derivatives through reductive cyclization. For example, the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully employed to create piperidines in a flow microreactor, offering good yields and scalability. Another electrochemical approach involves the Shono oxidation, where the anodic oxidation of N-substituted piperidines generates an iminium ion intermediate that can be trapped by nucleophiles, allowing for functionalization at the carbon adjacent to the nitrogen.

Photochemical methods also provide viable routes to the piperidine core. Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has enabled reactions like the α-amino C–H arylation of piperidines. Intramolecular [2+2] cycloadditions of dienes, initiated by light, can form bicyclic piperidinones that are readily converted to piperidines by reduction. This method has proven to be scalable and useful in the synthesis of complex molecules. These light-driven and electricity-driven methods offer sustainable alternatives to traditional thermal reactions for constructing and functionalizing the piperidine scaffold.

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxymethyl 4 Methylpiperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a key center of reactivity due to its lone pair of electrons, which imparts both nucleophilic and basic properties to the molecule.

Acylation and Alkylation Reactions

The secondary amine of the piperidine is readily acylated and alkylated.

Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an N-acylpiperidine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, N-acylation of similar piperidine structures with agents like propionyl chloride is a common synthetic transformation. researchgate.net The reaction of 4-(Ethoxymethyl)-4-methylpiperidine with an acyl halide (R-COCl) or anhydride ((RCO)₂O) would yield the corresponding N-acyl derivative. These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation of the piperidine nitrogen introduces an alkyl group, converting the secondary amine into a tertiary amine. This is a nucleophilic substitution reaction where the nitrogen atom attacks an alkyl halide or another suitable electrophile. For example, the N-debenzylation of a related piperidine derivative, followed by re-alkylation, is a known synthetic strategy. researchgate.net The reaction rate and mechanism (Sₙ1 vs. Sₙ2) depend on the structure of the alkylating agent and the reaction conditions.

A summary of representative acylation and alkylation reactions is presented below.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl-4-(ethoxymethyl)-4-methylpiperidine |

Amidation and Sulfonamidation Chemistry

Amidation can be viewed as a specific type of acylation. The formation of carboxamides from piperidines is a fundamental reaction in medicinal chemistry and materials science. For example, reacting a piperidine derivative with a carboxylic acid, often activated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or by converting the carboxylic acid to an acyl chloride, results in the formation of a stable amide bond. unisi.itscbt.com

Sulfonamidation involves the reaction of the piperidine nitrogen with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. This reaction is analogous to acylation and is widely used to protect the nitrogen atom or to introduce specific functionalities. The resulting sulfonamide is generally a stable, crystalline solid. The formation of N-tosylpiperidine derivatives is a common step in the synthesis of complex heterocyclic systems. rasayanjournal.co.in

Table 2: Amidation and Sulfonamidation Reactions

| Reaction Type | Reagent Example | Product Example |

|---|---|---|

| Amidation | Benzoyl Chloride | N-benzoyl-4-(ethoxymethyl)-4-methylpiperidine |

Nucleophilic Properties and Basic Character

The nitrogen atom's lone pair makes this compound a potent nucleophile. nih.gov It can participate in a variety of nucleophilic substitution and addition reactions. For example, piperidine is known to react with electrophilic centers in aromatic systems, such as in the substitution reactions of substituted N-methylpyridinium ions. nih.gov It can also act as a nucleophile in ring-opening reactions of strained heterocycles like epoxides. rasayanjournal.co.in

The basicity of the piperidine nitrogen is a fundamental property. Saturated cyclic amines like piperidine are typically more basic than their aromatic counterparts like pyridine (B92270). The pKa of the conjugate acid of piperidine is approximately 11.2, indicating significant basicity. The substituents at the 4-position (ethoxymethyl and methyl) are not expected to drastically alter this basicity, as their electronic effects are primarily inductive and transmitted weakly through the saturated ring. For comparison, the pKa of 4-methylpiperidine's conjugate acid is around 11.27. nih.gov The basicity can be influenced by the solvent; for example, the pKa values of piperazine (B1678402) derivatives vary with temperature and solvent conditions. uregina.caut.ee

Transformations Involving the Ethoxymethyl Moiety at the 4-Position

The ethoxymethyl group at the C4 position offers additional reaction possibilities, primarily centered on the ether linkage.

Ether Cleavage and Formation Reactions

Ether Cleavage reactions involve breaking the C-O bond of the ethoxymethyl group. Ethers are generally stable, but their cleavage can be accomplished under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.org For the ethoxymethyl group, which involves a primary carbon attached to the oxygen, the cleavage would likely proceed via an Sₙ2 mechanism after protonation of the ether oxygen. masterorganicchemistry.com This would yield 4-(hydroxymethyl)-4-methylpiperidine and an ethyl halide. Reagents like boron tribromide (BBr₃) are also highly effective for cleaving ethers under milder conditions.

Ether Formation , or etherification, would be the reverse process. While less common for this specific substrate, one could envision the formation of the ethoxymethyl group by reacting a 4-(halomethyl)-4-methylpiperidine derivative with sodium ethoxide via a Williamson ether synthesis.

Table 3: Ether Cleavage Reaction Example

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr (excess) | Heat | 4-(Bromomethyl)-4-methylpiperidine, Ethanol (B145695) | Sₙ2 |

Oxidation and Reduction of the Ethoxymethyl Group

The oxidation of the ethoxymethyl group is challenging without affecting other parts of the molecule, particularly the piperidine nitrogen. Strong oxidizing agents would likely react with the secondary amine first. If the nitrogen is protected (e.g., as an amide or sulfonamide), selective oxidation of the ether might be possible, although it is not a commonly reported transformation for this type of substrate. Oxidation could potentially lead to the formation of a formate (B1220265) ester or, with complete cleavage, a carboxylic acid at the C4 position.

The ethoxymethyl group is generally resistant to reduction . The C-O ether bond is stable to most common reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which would preferentially reduce any carbonyl groups if present. Reductive cleavage of ethers is possible under specific conditions, for instance, using systems developed for cleaving protecting groups, but it is not a general reaction for simple alkyl ethers. organic-chemistry.org

Due to the general stability of the ethoxymethyl group to these transformations, specific examples directly involving this compound are not prevalent in the literature. The reactivity described is based on the general principles of ether chemistry.

Substitution Reactions at the Methylene (B1212753) Carbon

The methylene carbon of the ethoxymethyl group presents a potential site for nucleophilic substitution. These reactions typically involve the cleavage of the carbon-oxygen ether bond. However, ethers are generally stable and require specific conditions to undergo substitution.

One plausible pathway for substitution is through protonation of the ether oxygen by a strong acid, followed by a nucleophilic attack. This process would convert the ethoxy group into a better leaving group (ethanol). Subsequent attack by a nucleophile (Nu⁻) would proceed via an Sₙ2 mechanism.

Reaction Scheme: Acid-Catalyzed Substitution

Direct displacement of the ethoxy group without prior activation is challenging due to its poor leaving group ability. Such reactions would necessitate highly reactive nucleophiles and potentially harsh conditions. The steric bulk of the 4,4-disubstituted piperidine ring could also sterically hinder the backside attack required for an Sₙ2 reaction at the methylene carbon.

Table 1: Hypothetical Data for Substitution Reactions at the Methylene Carbon

| Entry | Nucleophile | Acid Catalyst | Temperature (°C) | Product | Yield (%) |

| 1 | I⁻ | HBr (conc.) | 100 | 4-(Iodomethyl)-4-methylpiperidine | 65 |

| 2 | Br⁻ | HBr (conc.) | 100 | 4-(Bromomethyl)-4-methylpiperidine | 70 |

| 3 | CN⁻ | NaCN/H⁺ | 80 | 2-(4-Methylpiperidin-4-yl)acetonitrile | 45 |

| 4 | PhS⁻ | PhSH/H⁺ | 90 | 4-Methyl-4-((phenylthio)methyl)piperidine | 55 |

This data is illustrative and based on general principles of ether cleavage reactions.

Reactivity of the Methyl Group at the 4-Position

The methyl group at the 4-position consists of primary C(sp³)–H bonds, which are typically unreactive. However, modern synthetic methods, including radical and oxidative approaches, can enable their functionalization.

Radical Functionalization Approaches

Radical functionalization offers a pathway to convert the inert C–H bonds of the methyl group into more versatile functional groups. This process is typically initiated by a radical species that abstracts a hydrogen atom from the methyl group, generating a primary alkyl radical. This radical intermediate can then be trapped by various reagents.

A common strategy involves the use of a radical initiator, such as dibenzoyl peroxide or AIBN, often in the presence of a halogen source like N-bromosuccinimide (NBS), to achieve selective bromination. Photochemical methods can also be employed to generate the initial radical.

Reaction Scheme: Radical Bromination

The resulting 4-(bromomethyl) derivative is a valuable intermediate that can undergo further nucleophilic substitutions to introduce a wide range of functionalities.

Selective Oxidation Pathways

The selective oxidation of the 4-methyl group presents a significant challenge due to the presence of other potentially reactive sites, such as the piperidine nitrogen and the α-hydrogens on the ring. However, specialized catalytic systems can achieve this transformation. Metal-free catalysts, such as N-alkyl pyridinium (B92312) salts, have shown efficacy in the selective oxidation of methyl groups on aromatic hydrocarbons to carboxylic acids, a principle that could potentially be adapted. rsc.org

Controlled oxidation could yield the corresponding primary alcohol, 4-(hydroxymethyl)-4-(ethoxymethyl)piperidine, which could be further oxidized to an aldehyde or a carboxylic acid under more vigorous conditions. Reagents like potassium permanganate (B83412) or chromium-based oxidants could be used, but controlling the extent of oxidation and avoiding side reactions on the piperidine ring would be critical.

Table 2: Potential Products from Selective Oxidation of the Methyl Group

| Entry | Oxidizing Agent | Conditions | Primary Product | Potential Over-oxidation Product |

| 1 | KMnO₄ (cold, dilute) | Basic, 0°C | 4-(Hydroxymethyl)-4-(ethoxymethyl)piperidine | 4-(Ethoxymethyl)piperidine-4-carboxylic acid |

| 2 | PCC | CH₂Cl₂, RT | 4-(Ethoxymethyl)piperidine-4-carbaldehyde | - |

| 3 | O₂, N-alkyl pyridinium salt catalyst | High T, Pressure | 4-(Ethoxymethyl)piperidine-4-carboxylic acid | - |

This data is hypothetical and based on the oxidation of similar alkyl groups.

Stereochemical Aspects of Chemical Transformations

The C4 carbon of this compound is a prochiral center. While the molecule itself is achiral, reactions that differentiate between the two substituents or the two faces of the piperidine ring can lead to chiral products.

Epimerization and Diastereomer Interconversion

Since this compound does not possess a stereocenter at the 4-position, epimerization at this site is not applicable. However, if a chiral center exists elsewhere on the piperidine ring (e.g., at C2 or C3), diastereomers are possible. The interconversion of these diastereomers can be a significant process. Recent studies have demonstrated that light-mediated photocatalytic methods can facilitate the epimerization of substituted piperidines, typically converting a less stable diastereomer into the more thermodynamically stable one. nih.gov This process often proceeds through a radical intermediate at a stereogenic carbon, allowing for the inversion of its configuration. For instance, if a substituent were present at the C2 position, a photoredox-catalyzed process could lead to equilibration between the cis and trans diastereomers relative to the C4 substituents.

Retention and Inversion of Configuration

The concepts of retention and inversion of configuration are fundamental in stereochemistry and become relevant when a reaction occurs at a chiral center. lumenlearning.com

Retention of configuration implies that the spatial arrangement of groups around a chiral center is preserved during a reaction. lumenlearning.com

Inversion of configuration means that the spatial arrangement is flipped, akin to a mirror image. lumenlearning.com

For this compound, these concepts apply to reactions at a newly created stereocenter or at the methylene carbon of the ethoxymethyl group if it were rendered chiral.

For example, in the Sₙ2 substitution reactions discussed in section 3.2.3, the nucleophilic attack occurs from the side opposite to the leaving group. This "backside attack" mechanism inherently leads to an inversion of configuration at the electrophilic carbon. If one were to start with a chiral variant, for instance, by using a chiral ethanol-d₁ to create a stereocenter at the methylene carbon, an Sₙ2 reaction would invert that center.

Mechanistic Investigations of Key Reactions

The principal reactive sites of this compound are the nitrogen atom of the piperidine ring and the oxygen atom of the ethoxymethyl group. The nitrogen atom, being a secondary amine, is nucleophilic and basic, making it susceptible to reactions such as alkylation and acylation. The ether group is generally stable but can undergo cleavage under harsh acidic conditions. The presence of a methyl and an ethoxymethyl group at the C4 position introduces steric hindrance that can influence the kinetics and stereochemistry of reactions at the nitrogen center.

Kinetic Studies of Reaction Pathways

While no specific kinetic data for this compound is available, we can extrapolate from studies on similarly structured compounds. The rate of reactions involving the piperidine nitrogen, such as N-alkylation and N-acylation, is significantly influenced by steric and electronic factors.

N-Alkylation: The reaction of a secondary amine like this compound with an alkyl halide is a classic SN2 reaction. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. For hindered secondary amines, the reaction rate is generally slower compared to less hindered amines. The use of a base, such as potassium carbonate, can accelerate the reaction by deprotonating the resulting ammonium (B1175870) salt, thus regenerating the free amine for further reaction researchgate.net. Computational studies on the N-alkylation of substituted piperidines have shown that the energy barrier for the transition state is influenced by the steric bulk of the substituents on the piperidine ring researchgate.net.

N-Acylation: The N-acylation of this compound with an acyl chloride or anhydride would proceed via a nucleophilic acyl substitution mechanism. This reaction is typically fast due to the high reactivity of the acylating agent. Kinetic studies on the acylation of other secondary amines have shown that the reaction is often zero-order with respect to the amine and first-order with respect to the acylating agent, especially when the amine is in excess. The rate-determining step is the formation of a tetrahedral intermediate.

Ether Cleavage: The cleavage of the ethoxymethyl ether linkage would require strong acidic conditions, typically involving hydrohalic acids like HBr or HI wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For a primary ether like the ethoxymethyl group, the cleavage would likely follow an SN2 mechanism, where the halide attacks the less substituted carbon of the protonated ether libretexts.orglibretexts.org. Kinetic studies of ether cleavage reactions show a dependence on the concentration of both the ether and the strong acid.

A hypothetical comparison of relative reaction rates for analogous reactions is presented in Table 1.

| Reaction Type | Typical Reagents | Probable Mechanism | Expected Relative Rate for a 4,4-Disubstituted Piperidine |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | SN2 | Moderate to Slow (due to steric hindrance) |

| N-Acylation | Acetyl Chloride | Nucleophilic Acyl Substitution | Fast |

| Ether Cleavage | Excess HBr, heat | SN2 | Slow (requires harsh conditions) |

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of transient species such as intermediates and transition states. While direct spectroscopic or computational data for this compound is not available, we can propose the likely intermediates and transition states based on well-established reaction mechanisms for its constituent functional groups.

N-Alkylation and N-Acylation: In N-alkylation reactions, the key transition state involves the piperidine nitrogen attacking the electrophilic carbon of the alkyl halide, forming a trigonal bipyramidal geometry. For N-acylation, a tetrahedral intermediate is formed when the nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent. This intermediate then collapses to form the N-acylated product and a leaving group. Computational studies on related piperidine derivatives have been used to model these transition states and intermediates, providing insights into the reaction energetics and stereochemical outcomes researchgate.netnih.gov. For instance, density functional theory (DFT) calculations on the alkylation of piperidine enamines have been used to rationalize the observed stereoselectivity by analyzing the preferential conformations of the piperidine ring in the transition state nih.gov.

Ether Cleavage: The mechanism of acid-catalyzed ether cleavage involves the formation of an oxonium ion intermediate after protonation of the ether oxygen by a strong acid wikipedia.orglibretexts.orglibretexts.org. This protonation makes the ether a better leaving group. In the case of the ethoxymethyl group, which is a primary ether, the subsequent step is an SN2 attack by a nucleophile (e.g., a halide ion) on the methyl carbon of the ethoxy group or the methylene carbon of the ethoxymethyl group. The transition state for this SN2 reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-O bond.

Table 2 summarizes the likely intermediates and transition states for key reactions of this compound.

| Reaction | Proposed Intermediate(s) | Proposed Transition State |

|---|---|---|

| N-Alkylation | N-Alkylpiperidinium salt | Trigonal bipyramidal SN2 transition state |

| N-Acylation | Tetrahedral intermediate | Transition state leading to the tetrahedral intermediate |

| Ether Cleavage | Oxonium ion | SN2 transition state for nucleophilic attack on the protonated ether |

Derivatization and Functionalization Studies of 4 Ethoxymethyl 4 Methylpiperidine

Introduction of Diverse Functional Groups on the Piperidine (B6355638) Ring

The introduction of new functional groups onto the piperidine ring of 4-(Ethoxymethyl)-4-methylpiperidine can be approached through various synthetic methodologies. While direct functionalization of the C-H bonds on the piperidine ring can be challenging, modern organic synthesis offers several strategies to achieve this, including halogenation followed by cross-coupling, direct C-H activation, and transformations of existing functional groups.

Halogenation of the piperidine ring provides a versatile handle for subsequent functionalization through organometallic coupling reactions. While direct halogenation of the piperidine core can sometimes lack regioselectivity, the presence of the nitrogen atom can direct this process. N-acylation or the use of specific directing groups can facilitate selective halogenation at the C2, C3, or C4 positions. Once halogenated, the resulting halopiperidines can undergo a variety of coupling reactions.

Organometallic coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, heteroaryl, vinyl, alkynyl, and amino groups, respectively. For instance, a hypothetical brominated derivative of this compound could be coupled with a boronic acid (Suzuki-Miyaura) to introduce a new aryl substituent. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations on a sterically hindered 4,4-disubstituted piperidine scaffold.

The use of organozinc reagents in coupling reactions is also a viable strategy. These reagents, known for their functional group tolerance, can be prepared and coupled with various electrophiles in the presence of a palladium catalyst. researchgate.net This approach could be particularly useful for introducing complex moieties to the piperidine ring of this compound.

A summary of potential organometallic coupling reactions is presented below:

| Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura | Halopiperidine + Boronic Acid/Ester | Aryl/Heteroaryl-substituted piperidine |

| Heck | Halopiperidine + Alkene | Vinyl-substituted piperidine |

| Sonogashira | Halopiperidine + Terminal Alkyne | Alkynyl-substituted piperidine |

| Buchwald-Hartwig | Halopiperidine + Amine/Alcohol | Amino/Alkoxy-substituted piperidine |

The formation of new carbon-carbon bonds is a cornerstone of scaffold diversification. Beyond organometallic cross-coupling, other C-C bond-forming reactions can be envisioned for modifying this compound. For instance, the piperidine nitrogen can be protected with an appropriate group to allow for deprotonation at an adjacent carbon, creating a nucleophile for reaction with electrophiles such as aldehydes, ketones, or alkyl halides. nih.govchemrevise.org

Radical-mediated C-C bond formation offers another avenue. For example, intermolecular radical coupling reactions have been used to form C-C bonds at the C4 position of azetidin-2-one (B1220530) rings, a strategy that could potentially be adapted for the piperidine system. rsc.org Furthermore, reactions involving enolates, such as aldol (B89426) and Claisen condensations, are classical methods for C–C bond formation and could be applied to derivatives of this compound that contain carbonyl functionalities. mdpi.com

The introduction of hydroxyl and amino groups can significantly alter the physicochemical properties of a molecule, impacting its solubility, polarity, and potential for hydrogen bonding. Biocatalytic C-H oxidation is a powerful method for introducing hydroxyl groups with high regio- and stereoselectivity. chemistryviews.org Enzymes such as proline hydroxylases have been engineered to hydroxylate piperidine rings at various positions. chemistryviews.org This approach could potentially be used to introduce a hydroxyl group onto the this compound scaffold.

Reductive amination is a versatile method for introducing amino groups. This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net By first oxidizing a position on the piperidine ring to a ketone, reductive amination could be employed to install a diverse range of primary, secondary, or tertiary amines. A double reductive amination approach has also been utilized for the synthesis of polyhydroxylated piperidines. chim.it

Scaffold Diversification Strategies

Starting from the this compound core, various strategies can be employed to diversify the scaffold and explore a wider range of chemical space. This is particularly relevant in drug discovery, where subtle structural modifications can lead to significant changes in biological activity.

Pharmacophore modeling is a crucial tool in rational drug design, defining the essential spatial arrangement of functional groups required for biological activity. By systematically derivatizing the this compound scaffold, it is possible to span a wide pharmacophoric space. For instance, the introduction of hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties can be achieved through the reactions described in the previous section.

A study on 1,4,4-trisubstituted piperidines as coronavirus inhibitors demonstrated how multicomponent reactions can be used to rapidly generate a library of analogues with diverse substituents. nih.gov This approach allows for the exploration of different "exit vectors" from the piperidine core, probing the surrounding protein binding pockets. The general structure of these inhibitors highlights the potential for diversification at the piperidine nitrogen and at the 4-position substituents.

The table below illustrates how different functional groups can contribute to pharmacophoric features:

| Functional Group | Pharmacophoric Feature |

| -OH, -NH2, -COOH | Hydrogen Bond Donor/Acceptor |

| Phenyl, Alkyl | Hydrophobic Group |

| -NH3+, -COO- | Charged/Ionizable Group |

| Ether, Ester, Amide | Hydrogen Bond Acceptor, Linker |

The systematic synthesis of analogues and the evaluation of their biological activity are fundamental to understanding the structure-activity relationship (SAR). For the this compound scaffold, SAR studies would involve modifying the ethoxymethyl and methyl groups at the 4-position, as well as the substituent on the piperidine nitrogen.

For example, a series of 4,4-disubstituted piperidines were synthesized and evaluated for analgesic activity. nih.govnih.gov These studies revealed that the nature of the substituents at the 4-position and on the nitrogen atom significantly influenced their potency. Similarly, SAR studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis showed that the nature of linking groups and terminal aromatic rings was crucial for activity. nih.gov

A hypothetical SAR study on derivatives of this compound could involve the variations shown in the table below, with the aim of identifying key structural features for a desired biological activity.

| Position of Variation | Example Modifications | Potential Impact on Activity |

| N1-substituent | Benzyl, Phenethyl, various amides | Altering lipophilicity, introducing new interactions |

| C4-ethoxymethyl group | Lengthening/shortening alkyl chain, replacing ether with ester or amide | Probing size and nature of binding pocket |

| C4-methyl group | Replacement with larger alkyl or aryl groups | Investigating steric tolerance |

By combining rational design with efficient synthetic strategies, the this compound scaffold can serve as a valuable starting point for the development of novel compounds with tailored biological activities.

Site-Selective Functionalization of the Compound

Site-selective functionalization is a key challenge in organic synthesis, aiming to modify a specific position within a molecule that has multiple reactive sites. For a molecule like this compound, potential reactive sites include the secondary amine of the piperidine ring, the ether linkage of the ethoxymethyl group, and the C-H bonds of the piperidine ring and its substituents.

Regioselective control refers to the ability to direct a chemical reaction to a particular atom or region of a molecule. In the hypothetical derivatization of this compound, achieving regioselectivity would be paramount.

N-Functionalization: The secondary amine of the piperidine ring is the most nucleophilic and sterically accessible site. Therefore, reactions such as N-alkylation, N-acylation, or N-arylation would be expected to occur with high regioselectivity at the nitrogen atom. The choice of electrophile and reaction conditions would dictate the nature of the substituent introduced.

Functionalization of the Ethoxymethyl Group: The ether linkage is generally stable. However, cleavage of the ether could be achieved under harsh acidic conditions, potentially leading to a hydroxymethyl or other functionalized derivative at the 4-position. Selective functionalization of the terminal methyl group of the ethoxy moiety would be challenging due to its low reactivity.

C-H Functionalization of the Piperidine Ring: Directing functionalization to a specific C-H bond on the piperidine ring in the presence of the more reactive nitrogen atom would require advanced catalytic methods. Research on other piperidine systems has shown that directing groups can be used to achieve C-H activation at specific positions (C2, C3, or C4). nih.govnih.gov However, without a directing group, such selectivity is difficult to achieve.

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. In a complex chemical environment, achieving chemoselective transformations on this compound would be critical.

For instance, if one wished to modify the ethoxymethyl group without affecting the piperidine nitrogen, the nitrogen would first need to be protected with a suitable protecting group (e.g., Boc, Cbz). Following the modification of the side chain, the protecting group could be removed.

Conversely, if derivatization of the nitrogen is desired in the presence of other reactive functionalities on a more complex molecule incorporating the this compound moiety, the high nucleophilicity of the piperidine nitrogen would likely dominate the reaction.

Interactive Data Table: Hypothetical Regioselective Reactions

Since no experimental data exists for this compound, the following table presents hypothetical regioselective reactions based on the general reactivity of piperidines.

| Target Site | Reaction Type | Reagents and Conditions | Hypothetical Product |

| Piperidine Nitrogen | N-Alkylation | Ethyl iodide, K₂CO₃, Acetonitrile (B52724) | 1-Ethyl-4-(ethoxymethyl)-4-methylpiperidine |

| Piperidine Nitrogen | N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂ | 1-Acetyl-4-(ethoxymethyl)-4-methylpiperidine |

| Piperidine Nitrogen | N-Arylation | Phenylboronic acid, Cu(OAc)₂, Pyridine (B92270) | 1-Phenyl-4-(ethoxymethyl)-4-methylpiperidine |

| Ethoxymethyl Group | Ether Cleavage | HBr (conc.), Heat | 4-(Bromomethyl)-4-methylpiperidin-1-ium bromide |

It is important to reiterate that the reactions and products listed in the table are theoretical and have not been experimentally verified for this compound.

Applications of 4 Ethoxymethyl 4 Methylpiperidine in Organic Synthesis

Utilization as a Building Block for Complex Heterocycles

The structural motif of a 4,4-disubstituted piperidine (B6355638), as present in 4-(Ethoxymethyl)-4-methylpiperidine, offers a valuable starting point for the synthesis of more intricate heterocyclic systems. The presence of both a methyl group and an ethoxymethyl group at the C4 position introduces a quaternary center, a common feature in many biologically active molecules.

Precursor in Natural Product Total Synthesis

While no total syntheses of natural products explicitly report the use of this compound, the analogous compound, 4-(hydroxymethyl)-4-methylpiperidine, serves as a conceptual precursor. The hydroxyl group in this related compound can be readily converted to the corresponding ethoxymethyl ether through standard etherification protocols. This structural similarity suggests that this compound could be a valuable intermediate in synthetic routes targeting natural products containing a 4-methyl-4-substituted piperidine core. The ethoxymethyl group can act as a stable protecting group for the hydroxymethyl functionality or as a lipophilic modifier to influence the solubility and reactivity of the molecule during a synthetic sequence.

Role in Ligand Design for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and efficiency in chemical transformations. The piperidine scaffold is a common feature in many successful ligands.

Chiral Ligand Applications

For this compound to be applied in asymmetric catalysis, the synthesis of its enantiomerically pure forms would be a prerequisite. While this specific compound has not been reported in chiral ligand applications, the synthesis of chiral 4-substituted piperidines is a well-established field. Resolution of a racemic mixture or an asymmetric synthesis of a precursor, such as 4-hydroxy-4-methylpiperidine, could provide access to the enantiopure building block. Once obtained in a chiral form, the secondary amine could be functionalized to coordinate with a metal center, creating a chiral environment for asymmetric transformations such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. The ethoxymethyl and methyl groups at the C4 position would project into the space around the metal center, potentially influencing the enantioselectivity of the catalyzed reaction.

Organocatalytic Systems

The secondary amine of this compound makes it a potential candidate for use in organocatalysis. Secondary amines are known to act as catalysts in a variety of reactions, including enamine and iminium ion catalysis. For example, it could potentially catalyze aldol (B89426) or Michael reactions. The steric bulk provided by the 4,4-disubstitution might influence the stereochemical course of such reactions, although without experimental data, this remains a theoretical consideration.

Development of Novel Reagents and Intermediates

The functional groups present in this compound allow for its derivatization into a range of novel reagents and intermediates. A notable example from the patent literature describes a related structure, N-[4-(ethoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide, highlighting the potential for the core structure to be incorporated into more complex molecules. acs.org

As a Protecting Group Reagent

There is no available research data or scholarly publication that describes the use of this compound as a reagent for the protection of functional groups in organic synthesis. The characteristics of its introduction, stability under various reaction conditions, and methods for its removal have not been reported.

Scaffold for Supramolecular Assemblies

No studies were found that utilize this compound as a foundational structure or scaffold for the construction of supramolecular assemblies. The potential for this molecule to engage in host-guest chemistry, self-assembly, or the formation of larger, non-covalently bonded architectures has not been explored in the available literature.

Medicinal Chemistry Exploration of 4 Ethoxymethyl 4 Methylpiperidine Analogs

Design Principles for Pharmacophore Development

The development of new drugs often begins with the identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For analogs of 4-(Ethoxymethyl)-4-methylpiperidine, pharmacophore development is guided by existing knowledge of bioactive piperidine (B6355638) scaffolds and rational design based on target interactions.

Structural Analogies to Bioactive Piperidine Scaffolds

The design of novel this compound analogs often draws inspiration from known bioactive piperidine-containing drugs. nih.govthieme-connect.com The piperidine scaffold is a common feature in many approved pharmaceuticals, and its presence can influence key pharmacokinetic properties like lipophilicity and metabolic stability. enamine.net By analyzing the structures of successful piperidine-based drugs, medicinal chemists can identify key structural motifs and substitution patterns that contribute to desired biological effects. For instance, the N-benzylpiperidine moiety is a well-established feature in agents targeting Alzheimer's disease. nih.gov

Rational Design Based on Target Interactions

Rational drug design involves creating molecules that are predicted to interact favorably with a specific biological target. nih.gov This approach relies on understanding the three-dimensional structure of the target, often a protein or enzyme, and using computational tools like molecular docking and dynamics to simulate ligand-target interactions. nih.govnih.gov For this compound analogs, this could involve designing molecules that fit into a specific binding pocket, form hydrogen bonds with key amino acid residues, or engage in other non-covalent interactions to achieve high affinity and selectivity for the target. nih.gov For example, in the context of HIV-1 entry inhibitors, piperidine analogs have been designed to interact with the Phe43 cavity of the gp120 envelope glycoprotein. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Hypotheses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing lead compounds. These studies systematically modify the chemical structure of a molecule and evaluate the impact on its biological activity and physicochemical properties. nih.gov

Correlating Structural Modifications with Biological Response

SAR studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to these parts affect potency and selectivity. For piperidine derivatives, even small structural changes can significantly alter their pharmacological profile. acs.org For example, the nature of the substituent on the piperidine nitrogen can influence antagonist potency and receptor selectivity in opioid ligands. acs.org Similarly, replacing a methyl group at the 4-position with a larger substituent can introduce mixed agonist-antagonist properties. acs.org

The following table illustrates hypothetical SAR data for a series of this compound analogs, where modifications are made to the substituent on the piperidine nitrogen.

| Compound | N-Substituent | Target Binding Affinity (Ki, nM) |

| 1 | -H | 500 |

| 2 | -CH3 | 150 |

| 3 | -CH2CH3 | 80 |

| 4 | -CH2Ph | 25 |

This table is for illustrative purposes and does not represent actual experimental data.

Impact of Ethoxymethyl and Methyl Substituents on Biological Activity

The specific substituents at the 4-position of the piperidine ring, in this case, an ethoxymethyl group and a methyl group, are expected to have a significant impact on the molecule's biological activity. The size, shape, and electronic properties of these groups can influence how the molecule binds to its target.

The ethoxymethyl group introduces a degree of flexibility and potential hydrogen bond accepting capability through the ether oxygen. This could be crucial for interacting with specific residues in a binding pocket. The methyl group , on the other hand, is a small, hydrophobic substituent that can influence the local conformation of the piperidine ring and contribute to van der Waals interactions with the target. nih.gov Studies on other 4-substituted piperidines have shown that the nature of the 4-substituent is critical for activity and selectivity. nih.gov For instance, in a series of opioid receptor ligands, modifications to the 4-position side chain significantly improved binding affinity. nih.gov

Molecular Target Identification and Binding Mechanisms

Identifying the molecular target of a compound and understanding its binding mechanism are fundamental to drug discovery. For novel this compound analogs, a variety of experimental and computational techniques can be employed to elucidate their mechanism of action.

Potential molecular targets for piperidine-containing compounds are diverse and include G protein-coupled receptors (GPCRs), ion channels, and enzymes. nih.gov For example, various piperidine derivatives have been investigated as ligands for opioid receptors, sigma receptors, and histamine (B1213489) receptors. nih.govnih.govtandfonline.com

Molecular docking studies can predict the binding mode of a ligand within the active site of its target. tandfonline.com These computational models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For instance, docking studies of piperidine derivatives with the µ-opioid receptor have identified specific residues involved in binding. tandfonline.com The piperidine ring itself is often a crucial structural element for activity at certain receptors, such as the σ1 receptor. nih.gov

The following table lists some potential molecular targets for piperidine-based compounds and the types of interactions that might be involved.

| Potential Molecular Target | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Mu-Opioid Receptor | Asp147, Tyr148, Trp318 | Ionic, Hydrogen Bonding, Pi-Stacking |

| Sigma-1 Receptor | Glu172, Tyr103 | Hydrogen Bonding, Hydrophobic |

| Histamine H3 Receptor | Asp114, Tyr115 | Ionic, Hydrogen Bonding |

This table is for illustrative purposes and does not represent actual experimental data.

Receptor Binding Studies and Mechanistic Insights

The interaction of this compound analogs with various receptors is a critical step in elucidating their potential therapeutic applications. These studies are typically conducted using radioligand binding assays, where the affinity of the test compounds for a specific receptor is determined by their ability to displace a known radiolabeled ligand.

Research in this area has often focused on G-protein coupled receptors (GPCRs), such as muscarinic and dopaminergic receptors, due to the prevalence of the piperidine motif in ligands for these targets. For instance, studies on analogs like 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) have demonstrated the importance of the piperidine ring in orienting key pharmacophoric features for high-affinity binding to muscarinic receptors. nih.gov The requirements for high-affinity binding can differ significantly between receptor subtypes, highlighting the potential for developing subtype-selective ligands. nih.gov

In the context of this compound analogs, hypothetical binding studies could explore their affinity for a panel of receptors. The data from such studies can be tabulated to compare the binding profiles of different analogs, as shown in the hypothetical table below.

| Compound ID | R-Group Modification | Receptor Target | Binding Affinity (Ki, nM) |

| CEM-001 | H | Muscarinic M1 | 120 |

| CEM-002 | F | Muscarinic M1 | 85 |

| CEM-003 | Cl | Muscarinic M1 | 70 |

| CEM-004 | Br | Muscarinic M1 | 95 |

| CEM-005 | H | Dopamine D2 | 250 |

| CEM-006 | F | Dopamine D2 | 180 |

| CEM-007 | Cl | Dopamine D2 | 155 |

| CEM-008 | Br | Dopamine D2 | 210 |

Mechanistic insights are derived from analyzing the structure-activity relationships (SAR) from these binding data. For example, the introduction of a halogen at a specific position on an aromatic ring substituent might enhance binding affinity due to favorable interactions with a hydrophobic pocket in the receptor's binding site.

Enzyme Inhibition Profiles and Mode of Action

Beyond receptor binding, this compound analogs can be investigated as potential enzyme inhibitors. Enzymes such as monoamine oxidase (MAO) and topoisomerase are frequent targets for piperidine-containing compounds. nih.govnih.gov The inhibitory activity of these analogs is typically assessed through in vitro enzyme assays, which measure the reduction in enzyme activity in the presence of the compound.

The mode of action, whether competitive, non-competitive, or uncompetitive, can be determined through kinetic studies. For instance, a study on a piperidine-containing thiosemicarbazide (B42300) derivative revealed its role as a topoisomerase II inhibitor, targeting the ATP binding pocket of the enzyme. nih.gov

A hypothetical enzyme inhibition profile for a series of this compound analogs against Monoamine Oxidase A (MAO-A) is presented below.

| Compound ID | R-Group Modification | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| CEM-009 | Phenyl | MAO-A | 15.2 | Competitive |

| CEM-010 | 4-Fluorophenyl | MAO-A | 8.7 | Competitive |

| CEM-011 | 4-Chlorophenyl | MAO-A | 5.1 | Competitive |

| CEM-012 | 4-Bromophenyl | MAO-A | 7.9 | Competitive |

| CEM-013 | Thienyl | MAO-A | 22.5 | Mixed |

| CEM-014 | Pyridyl | MAO-A | 18.9 | Competitive |

The SAR from such data can guide the design of more potent and selective inhibitors. For example, the data suggests that electron-withdrawing substituents on a phenyl ring enhance inhibitory activity against MAO-A.

Interactions with Biological Macromolecules

The therapeutic effects and potential liabilities of drug candidates are governed by their interactions with a wide range of biological macromolecules, including DNA, RNA, and various proteins. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the thermodynamics and kinetics of these interactions.

For this compound analogs, understanding their off-target interactions is as crucial as characterizing their primary target engagement. For example, interactions with plasma proteins like human serum albumin (HSA) can significantly impact the pharmacokinetic properties of a compound.

Computational Modeling in Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design-test-analyze cycle.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This method allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound analogs, docking studies can be performed to predict their binding modes within a target's active site. For example, docking a series of analogs into the active site of a receptor can help rationalize the observed SAR from binding assays. A validation of the docking protocol is crucial and is often achieved by redocking a known co-crystallized ligand. nih.gov

A hypothetical summary of a docking study for a this compound analog is provided below.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Muscarinic M1 Receptor | CEM-003 | -8.5 | Tyr82, Trp157, Asn107 |

| Dopamine D2 Receptor | CEM-007 | -7.9 | Asp114, Ser193, Phe389 |

| Monoamine Oxidase A | CEM-011 | -9.2 | Tyr407, Tyr444, Phe208 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. This technique can reveal important information about the flexibility of the ligand and the receptor, as well as the role of solvent molecules in the binding process.

For this compound analogs, MD simulations can be used to assess the stability of the docked poses obtained from molecular docking. By simulating the behavior of the ligand-receptor complex over several nanoseconds, researchers can gain confidence in the predicted binding mode and identify any conformational rearrangements that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

A QSAR model is built using a set of descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their receptor binding affinity or enzyme inhibitory potency.

The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). nih.gov A statistically significant model can provide valuable insights into the structural features that are important for biological activity. nih.govnih.gov For example, a QSAR study on piperine (B192125) analogs indicated that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov

Prodrug Design and Delivery System Concepts

The core structure of this compound and its analogs offers several functional handles that can be exploited for prodrug design. The primary sites for modification are the piperidine nitrogen and potential modifications on the 4-position substituent. For instance, analogs featuring a hydroxyl group in place of the ethoxy ether (i.e., 4-(hydroxymethyl)-4-methylpiperidine) would be prime candidates for esterification, a common and effective prodrug strategy. nih.gov

Should the parent molecule be an analog containing a primary alcohol, such as 4-(hydroxymethyl)-4-methylpiperidine, the hydroxyl group can be masked as an ester or a carbamate (B1207046). nih.govnih.gov This modification increases lipophilicity, which can enhance membrane permeability and oral absorption. nih.gov In vivo, ubiquitous esterase enzymes would hydrolyze the ester bond, releasing the active hydroxyl-containing parent drug. nih.gov

A variety of ester promoieties could be explored, each potentially conferring different rates of hydrolysis and physicochemical properties. For example, simple alkyl esters (e.g., acetate (B1210297), propionate) or more complex esters (e.g., amino acid esters, phosphate (B84403) esters) could be synthesized. Amino acid esters can enhance solubility and may utilize specific transporters for absorption, while phosphate esters can dramatically increase aqueous solubility for parenteral formulations.

Similarly, carbamate prodrugs can be formed from hydroxylated analogs. Carbamates often exhibit greater stability compared to simple esters and can be designed for slower release of the parent drug. nih.gov The stability and release kinetics can be fine-tuned by modifying the substituents on the carbamate nitrogen. nih.gov

Table 1: Hypothetical Ester and Carbamate Prodrugs of a 4-(Hydroxymethyl)-4-methylpiperidine Analog

| Prodrug Moiety | Linkage | Potential Advantage | Probable Cleavage Enzyme |

| Acetyl | Ester | Increased lipophilicity, rapid hydrolysis | Carboxylesterases |

| Pivaloyl | Ester | Increased lipophilicity, steric hindrance may slow hydrolysis | Carboxylesterases |

| L-Valyl | Ester (Amino Acid) | Increased aqueous solubility, potential for transporter-mediated uptake | Carboxylesterases, Peptidases |

| Phosphate | Phosphate Ester | Markedly increased aqueous solubility for IV formulation | Alkaline Phosphatases |

| N,N-Dimethylcarbamoyl | Carbamate | Increased stability compared to esters, controlled release | Carboxylesterases |

The secondary amine of the piperidine ring is another key site for prodrug modification. Acylation of the piperidine nitrogen to form an amide (N-acyl derivative) can neutralize its basicity and increase lipophilicity. However, amides are generally very stable, and their in vivo cleavage can be slow and unreliable.